molecular formula C19H17NO3S B10901605 (5Z)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one

(5Z)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one

Cat. No.: B10901605
M. Wt: 339.4 g/mol
InChI Key: PRALBDGHEHNWRA-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with a 2,3-dimethoxyphenyl group and a 4-methylphenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE typically involves the condensation of 2,3-dimethoxybenzaldehyde with 4-methylthiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE
  • **5-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-ONE
  • **5-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-ONE

Uniqueness

The uniqueness of 5-[(Z)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE lies in its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one

InChI

InChI=1S/C19H17NO3S/c1-12-7-9-13(10-8-12)19-20-18(21)16(24-19)11-14-5-4-6-15(22-2)17(14)23-3/h4-11H,1-3H3/b16-11-

InChI Key

PRALBDGHEHNWRA-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/S2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=C(C(=CC=C3)OC)OC)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.